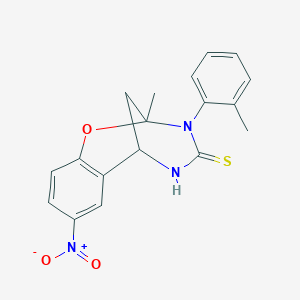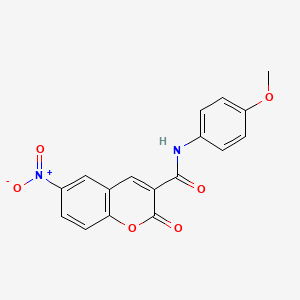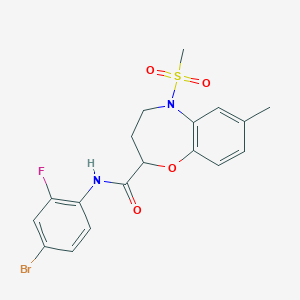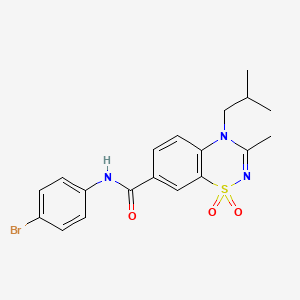![molecular formula C29H33N7OS B11224059 N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B11224059.png)
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclohexyl group, a benzodiazole moiety, a triazoloquinazoline core, and a butanamide side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide involves multiple steps:
Formation of the Benzodiazole Moiety: The initial step involves the synthesis of the 2-methyl-1H-1,3-benzodiazole. This can be achieved through the cyclization of o-phenylenediamine with acetic acid under reflux conditions.
Synthesis of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with formic acid to yield the quinazoline structure.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazoloquinazoline intermediate with a suitable thiol reagent under basic conditions.
Formation of the Butanamide Side Chain: The final step involves the acylation of the intermediate with butanoyl chloride in the presence of a base to form the butanamide side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzodiazole or triazoloquinazoline derivatives.
科学的研究の応用
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic moieties. The compound may modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethanamide: Similar structure but with an ethanamide side chain.
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)propanamide: Similar structure but with a propanamide side chain.
Uniqueness
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is unique due to its specific combination of functional groups and heterocyclic cores. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C29H33N7OS |
|---|---|
分子量 |
527.7 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C29H33N7OS/c1-3-25(28(37)31-20-11-5-4-6-12-20)38-29-32-22-14-8-7-13-21(22)27-33-26(34-36(27)29)17-18-35-19(2)30-23-15-9-10-16-24(23)35/h7-10,13-16,20,25H,3-6,11-12,17-18H2,1-2H3,(H,31,37) |
InChIキー |
ICHCEOIVUZJJKC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11223992.png)
![2'-Benzyl-N-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11224017.png)
![N-cyclopentyl-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11224025.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11224030.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B11224032.png)
![1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224034.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11224045.png)
![2'-cyclopentyl-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11224050.png)



